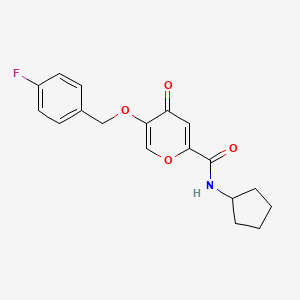

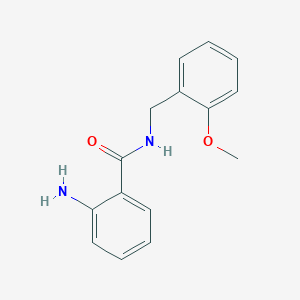

2-amino-N-(2-methoxybenzyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(2-methoxybenzyl)benzamide is a chemical compound with the molecular formula C15H16N2O2 . It is a derivative of benzamide, which is a type of amide. Amides are widely used in the pharmaceutical industry and are present in many drug molecules .

Synthesis Analysis

The synthesis of benzamide derivatives, such as 2-amino-N-(2-methoxybenzyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 2-amino-N-(2-methoxybenzyl)benzamide consists of a benzamide core with an amino group at the 2-position and a methoxybenzyl group attached to the nitrogen atom . The exact structure can be determined using techniques such as infrared spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Benzamides, including 2-amino-N-(2-methoxybenzyl)benzamide, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with carboxylic acids and amines . The exact reactions that 2-amino-N-(2-methoxybenzyl)benzamide can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-(2-methoxybenzyl)benzamide can be predicted based on its molecular structure. For instance, it is expected to have a certain degree of polarity due to the presence of the amide functional group . The exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Applications De Recherche Scientifique

For more technical details, you can find information about 2-AMINO-N-METHYLBENZAMIDE on Sigma-Aldrich’s website . Additionally, there’s a related compound called 4-Methoxybenzyl 5-bromo-2-chlorobenzamide that shares some properties . ChemicalBook also provides information on the compound , and Ambeed offers data including NMR and HPLC .

Orientations Futures

The future directions for research on 2-amino-N-(2-methoxybenzyl)benzamide could include further exploration of its synthesis, characterization, and potential applications. Given the wide use of amides in the pharmaceutical industry, it could be of interest to investigate the biological activity of this compound and its potential use in drug development .

Mécanisme D'action

Target of Action

The primary targets of 2-amino-N-(2-methoxybenzyl)benzamide are the Breakpoint Cluster Abl (Bcr-Abl) and Histone Deacetylase (HDAC) . These targets play a crucial role in cellular proliferation and gene expression, respectively .

Mode of Action

2-amino-N-(2-methoxybenzyl)benzamide interacts with its targets by inhibiting their activity . It inhibits the kinase activity of Bcr-Abl and the deacetylase activity of HDAC . This dual inhibition results in the disruption of cellular proliferation and alteration of gene expression .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC by 2-amino-N-(2-methoxybenzyl)benzamide affects multiple biochemical pathways. The inhibition of Bcr-Abl disrupts the signaling pathway responsible for cellular proliferation . On the other hand, the inhibition of HDAC leads to an increase in the acetylation of histones, thereby affecting the gene expression .

Result of Action

The molecular and cellular effects of 2-amino-N-(2-methoxybenzyl)benzamide’s action include the inhibition of cellular proliferation and alteration of gene expression . This is achieved through the inhibition of Bcr-Abl and HDAC, respectively . The compound has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Propriétés

IUPAC Name |

2-amino-N-[(2-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNORHPAWLVESS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561406.png)

![(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2561407.png)

![3-(2-Methoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2561409.png)

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B2561410.png)

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2561411.png)

![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2561414.png)

![1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2561418.png)

![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)

![3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2561423.png)